molecular formula C7H7NO3 B145546 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid CAS No. 134209-74-8

5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B145546
CAS No.: 134209-74-8
M. Wt: 153.14 g/mol
InChI Key: HAECHZMQFYEKKN-UHFFFAOYSA-N
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Description

5-Formyl-3-methyl-1H-pyrrole-2-carboxylic acid is a substituted pyrrole derivative with a molecular formula of C₈H₇NO₃ (average molecular weight: 181.191 g/mol). Its structure features a formyl group at position 5, a methyl group at position 3, and a carboxylic acid moiety at position 2 (Figure 1). This compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly for constructing heterocyclic frameworks. Its reactivity is influenced by the electron-withdrawing formyl and carboxylic acid groups, which facilitate electrophilic substitutions and condensation reactions.

Properties

IUPAC Name

5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-2-5(3-9)8-6(4)7(10)11/h2-3,8H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAECHZMQFYEKKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30576965
Record name 5-Formyl-3-methyl-1H-pyrrole-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134209-74-8
Record name 5-Formyl-3-methyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid
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Preparation Methods

Paal-Knorr Synthesis

The Paal-Knorr reaction is the most widely used method for constructing the pyrrole core. Starting materials include acetylacetone and ethyl acetoacetate , which undergo cyclization in the presence of hydrochloric acid (HCl) as a catalyst.

Reaction Conditions :

  • Temperature : 80–100°C

  • Catalyst : 5–10% HCl (v/v)

  • Solvent : Ethanol or aqueous ethanol

  • Yield : 65–78%

Mechanism :

  • Condensation : Acetylacetone and ethyl acetoacetate form a diketone intermediate.

  • Cyclization : Acid catalysis promotes enamine formation and subsequent ring closure.

  • Aromatization : Dehydration yields the 3-methyl-1H-pyrrole-2-carboxylate intermediate.

Formylation at the 5-Position

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces the formyl group at the 5-position using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) .

Procedure :

  • Reagent Preparation : DMF and POCl₃ form the iminium chloride complex at 0°C.

  • Electrophilic Substitution : The pyrrole intermediate reacts with the Vilsmeier reagent at 90°C.

  • Quenching : Ice-cold water neutralizes excess reagent, precipitating the formylated product.

Optimization Data :

ParameterOptimal ValueYield Improvement
DMF:POCl₃ Molar Ratio1:1.212%
Reaction Time6–8 hours18%
Temperature90°C22%

Yield : 58–72%.

Hydrolysis of Ester to Carboxylic Acid

Acidic Hydrolysis

The ethyl ester group at the 2-position is hydrolyzed using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) .

Conditions :

  • Acid Concentration : 6 M HCl or 4 M H₂SO₄

  • Temperature : 80–100°C

  • Duration : 4–6 hours

  • Yield : 85–92%.

Mechanism :

  • Protonation : The ester carbonyl oxygen is protonated.

  • Nucleophilic Attack : Water attacks the electrophilic carbon, cleaving the ester bond.

  • Deprotonation : The carboxylic acid is formed after tautomerization.

Basic Hydrolysis

Alternative hydrolysis with sodium hydroxide (NaOH) or potassium hydroxide (KOH) under reflux conditions:

  • Base Concentration : 2–4 M

  • Solvent : Ethanol/water (1:1)

  • Yield : 78–88%.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance efficiency:

  • Residence Time : 10–15 minutes

  • Throughput : 50–100 kg/day

  • Purity : ≥99%.

Advantages :

  • Reduced side reactions (e.g., over-oxidation).

  • Consistent temperature control (±2°C).

  • Automated quality monitoring via HPLC.

Comparative Analysis of Synthetic Routes

Traditional vs. Industrial Methods

ParameterLaboratory-ScaleIndustrial-Scale
Yield 65–72%85–92%
Purity 95–98%≥99%
Cost Efficiency ModerateHigh
Environmental Impact High solvent wasteSolvent recycling systems

Side Reactions and Mitigation

  • Over-Chlorination : Minimized by controlling POCl₃ stoichiometry.

  • Ester Hydrolysis Byproducts : Addressed via pH-controlled quenching.

Recent Advancements

Catalytic Asymmetric Synthesis

Emerging methods use chiral Brønsted acids to achieve enantioselective formylation:

  • Catalyst : (R)-BINOL-phosphoric acid

  • Enantiomeric Excess (ee) : 88–94%

  • Application : Synthesis of bioactive pyrrole derivatives.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times by 50–70%:

  • Formylation Time : 1–2 hours vs. 6–8 hours conventionally .

Chemical Reactions Analysis

Types of Reactions

5-Formyl-3-methyl-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid).

Major Products Formed

    Oxidation: 5-Carboxy-3-methyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 5-Hydroxymethyl-3-methyl-1H-pyrrole-2-carboxylic acid.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

5-Formyl-3-methyl-1H-pyrrole-2-carboxylic acid has the molecular formula C7H7N1O3C_7H_7N_1O_3 and a molecular weight of 153.14 g/mol. The compound features a formyl group at the 5-position and a carboxylic acid at the 2-position of the pyrrole ring, which contributes to its unique reactivity and biological properties.

Medicinal Chemistry

Research indicates that pyrrole derivatives, including this compound, exhibit various biological activities. These compounds have been studied for their potential as:

  • Antitumor Agents : Some derivatives have shown promising antitumor activity in cell lines such as A-431 and MDA-MB-468, with IC50 values indicating effective inhibition of cancer cell proliferation .
  • Protein Kinase Inhibitors : The compound is structurally similar to known protein kinase inhibitors, suggesting potential applications in targeting specific kinases involved in cancer and other diseases .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for:

  • Peptide Synthesis : It can be utilized as an organic buffer in peptide synthesis due to its high yield properties .
  • Synthesis of Novel Compounds : The compound can undergo various reactions to form new derivatives with enhanced biological activities, expanding the library of potential drug candidates.

Case Study: Antitumor Activity Evaluation

In a study focused on designing novel antitumor agents, derivatives of pyrrole were synthesized and evaluated for their efficacy against various human carcinoma cell lines. The study found that certain compounds exhibited significant inhibitory activity, suggesting that modifications to the pyrrole structure could enhance therapeutic effects .

Case Study: Protein Kinase Modulation

Another research effort explored the role of pyrrole derivatives in modulating protein kinase activity. The findings indicated that these compounds could potentially inhibit key signaling pathways involved in tumor growth, making them candidates for further development as targeted therapies .

Mechanism of Action

The mechanism of action of 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid and its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 3-CH₃, 5-CHO, 2-COOH C₈H₇NO₃ 181.191 High electrophilicity at C5; used in heterocycle synthesis
4-Chloro-5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid 2-CH₃, 4-Cl, 5-CHO, 3-COOH C₈H₇ClNO₃ 215.60 Chlorine enhances halogen bonding; intermediate in drug synthesis
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid 2-CH₃, 4-CH₃, 5-CHO, 3-COOH C₉H₁₁NO₃ 197.19 Steric hindrance from dual methyl groups reduces reactivity
5-Acetyl-1H-pyrrole-2-carboxylic acid 5-COCH₃, 2-COOH C₇H₇NO₃ 153.14 Acetyl group lowers electrophilicity compared to formyl
5-Cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid 3-CH₃, 5-cyclohexyl, 2-COOH C₁₂H₁₇NO₂ 207.27 Bulky cyclohexyl group impacts solubility and steric interactions
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid 1-CH₃, 5-furyl, 3-COOH (pyrazole core) C₉H₈N₂O₃ 192.17 Pyrazole ring alters aromaticity; furyl group enables π-π stacking

Biological Activity

5-Formyl-3-methyl-1H-pyrrole-2-carboxylic acid is a pyrrole derivative characterized by a unique combination of functional groups, including a formyl group at the 5-position and a carboxylic acid group at the 2-position. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C₇H₇N₁O₃
  • Molecular Weight : 153.14 g/mol
  • Structure : The compound features a five-membered ring structure typical of pyrroles, with specific substitutions that influence its reactivity and biological properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, modulating enzyme activities and receptor functions.

Biological Activities

Research indicates that this compound and its derivatives exhibit several biological activities:

  • Antimicrobial Activity : Studies have shown that pyrrole derivatives possess significant antimicrobial properties. For instance, compounds derived from related structures have been synthesized and evaluated for their effectiveness against various bacterial strains, demonstrating zones of inhibition indicative of antibacterial activity .
  • Anti-cancer Potential : Pyrrole derivatives are being explored for their potential in cancer therapy. The unique structural features of this compound may contribute to the development of novel anti-cancer agents by serving as precursors in the synthesis of more complex therapeutic compounds .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrole derivatives, including this compound:

  • Antimicrobial Screening :
    • A series of pyrrole derivatives were synthesized and screened for antimicrobial activity. The results indicated that specific modifications in the structure could enhance efficacy against bacterial pathogens, with some compounds showing minimal inhibitory concentrations (MIC) as low as 1 μg/mL against Staphylococcus aureus .
    Compound NameZone of Inhibition (mm)MIC (μg/mL)
    Compound A151
    Compound B125
    Compound C10>10
  • Anti-cancer Activity :
    • Research has focused on the synthesis of pyrrole-based compounds targeting cancer cells. One study highlighted the potential of these compounds to inhibit cell proliferation in various cancer cell lines, suggesting that structural modifications could lead to enhanced anti-cancer properties .
  • Enzyme Interaction Studies :
    • Interaction studies have shown that this compound can act as an enzyme inhibitor, particularly targeting calpain enzymes involved in cellular signaling pathways. IC50 values below 1 μM were reported for some derivatives, indicating potent activity .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid?

The synthesis typically involves Paal-Knorr condensation or Vilsmeier-Haack formylation . For instance, the Paal-Knorr method utilizes diketones or γ-ketoesters with ammonium acetate to construct the pyrrole ring, followed by formylation at the C5 position. A key step involves protecting the carboxylic acid group during formylation to prevent side reactions. Post-synthetic deprotection yields the target compound. Alternative routes may use pre-functionalized pyrrole precursors, such as 3-methylpyrrole-2-carboxylic acid, subjected to regioselective formylation under controlled conditions (e.g., POCl3/DMF) .

Basic: How is the structure of this compound verified, and what analytical techniques are critical?

X-ray crystallography and multinuclear NMR are primary tools. X-ray analysis reveals hydrogen-bonded dimerization via N–H⋯O interactions, as observed in related pyrrole carboxylic acids, which stabilizes the crystal lattice . For NMR:

  • ¹H NMR : Peaks at δ ~12.4 ppm (carboxylic acid proton), δ ~9.8 ppm (formyl proton), and δ ~2.5 ppm (methyl group).
  • ¹³C NMR : Signals at δ ~160–170 ppm (carboxylic acid C=O) and δ ~190 ppm (formyl C=O).
    Mass spectrometry (ESI-MS) confirms molecular weight, with [M+H]⁺ peaks expected around m/z 182.1 .

Advanced: How can researchers address instability of the formyl group during synthesis or purification?

Instability arises from the electrophilic formyl group’s susceptibility to nucleophilic attack or oxidation. Mitigation strategies include:

  • In-situ protection : Temporarily convert the formyl group to a stable acetal or imine intermediate.
  • Low-temperature purification : Use cold solvents (e.g., EtOH/ethyl acetate mixtures at 0–5°C) to minimize decomposition .
  • Avoiding strong bases : Basic conditions promote formyl group hydrolysis; instead, employ mild acidic or neutral conditions .

Advanced: How should contradictory NMR data between synthetic batches be resolved?

Discrepancies often stem from tautomerism (e.g., keto-enol equilibria) or solvent effects . Methodological steps:

  • Variable-temperature NMR : Monitor peak shifts to identify tautomeric interconversion.
  • Deuterated solvent screening : Compare spectra in DMSO-d6 vs. CDCl3 to isolate solvent-induced shifts.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .
    For example, unexpected downfield shifts in the formyl proton may indicate hydrogen bonding with residual solvents .

Advanced: What strategies optimize regioselective derivatization of this compound for bioactivity studies?

The formyl and carboxylic acid groups enable selective modifications:

  • Amide formation : Activate the carboxylic acid with EDCl/HOBt, then couple with amines.
  • Schiff base synthesis : React the formyl group with primary amines under anhydrous conditions (e.g., ethanol reflux with molecular sieves) .
  • Protection-deprotection : Use tert-butyl esters to protect the carboxylic acid during formyl modifications, followed by TFA-mediated deprotection .

Advanced: How is the compound’s bioactivity assessed in drug discovery contexts?

In vitro assays focus on target engagement (e.g., enzyme inhibition):

  • Kinase inhibition : Screen against kinase panels using fluorescence polarization assays.
  • Antimicrobial activity : Test via microbroth dilution (MIC values) against Gram-positive/negative bacteria.
  • Cellular uptake : Radiolabel the compound (³H or ¹⁴C) to quantify intracellular accumulation .
    In silico studies (molecular docking) predict binding modes to targets like pyrrole-binding enzymes (e.g., cyclooxygenase-2) .

Advanced: What are the challenges in scaling up synthesis while maintaining purity?

Key issues include byproduct formation (e.g., over-formylation) and crystallization efficiency . Solutions:

  • Process analytical technology (PAT) : Use inline FTIR to monitor reaction progress and terminate at optimal conversion.
  • Crystallization optimization : Employ anti-solvent addition (e.g., water in DMF) to enhance yield and purity .
  • Column-free purification : Leverage pH-dependent solubility (e.g., precipitate at pH 3–4) to avoid silica gel degradation of the formyl group .

Advanced: How does the compound’s reactivity compare to other 2-formylpyrrole derivatives?

The 3-methyl substituent sterically hinders electrophilic substitution at C4, directing reactions to C5. Comparative studies show:

  • Lower electrophilicity : The electron-withdrawing carboxylic acid group reduces formyl reactivity vs. non-carboxylated analogs.
  • Enhanced stability : Intramolecular H-bonding between the formyl and carboxylic acid groups (observed in crystal structures) stabilizes the molecule against hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid

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